molecular formula C17H21N3O3S B6638662 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide

1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide

Cat. No. B6638662
M. Wt: 347.4 g/mol
InChI Key: RBKMMNBACCOLMQ-UHFFFAOYSA-N
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Description

1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Additionally, it has been shown to inhibit the nuclear factor kappa B (NF-kB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth of cancer cells and protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide in lab experiments include its simple synthesis method, its ability to inhibit specific enzymes and pathways, and its diverse range of potential applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of chronic pain, inflammation, and cancer. Additionally, further studies are needed to determine its safety and efficacy in humans. Furthermore, studies are needed to determine the optimal dosage and administration of this compound for specific applications. Finally, studies are needed to determine the potential side effects and interactions of this compound with other drugs.

Synthesis Methods

The synthesis of 1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide involves the reaction of 5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide with carbon disulfide and sodium hydroxide, followed by the addition of acetic anhydride. The resulting product is this compound. This method is a simple and efficient way to produce this compound.

Scientific Research Applications

1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to protect neurons from oxidative stress.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-16(11-19-20(13)15-8-10-24(22,23)12-15)17(21)18-9-7-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKMMNBACCOLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCS(=O)(=O)C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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